REACTION_SMILES
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[CH3:2][O:3][C:4]([CH2:5][CH2:6][CH2:7][CH:8]([CH2:9][CH2:10][Mg+:11])[CH3:12])([CH3:13])[CH3:14].[CH:15]([CH3:16])([CH3:17])[c:18]1[cH:19][cH:20][c:21]([CH2:22][Cl:23])[cH:24][cH:25]1.[Cl-:1].[Cl-:26].[Cl-:27].[NH4+:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[CH3:2][O:3][C:4]([CH2:5][CH2:6][CH2:7][CH:8]([CH2:9][CH2:10][CH2:22][c:21]1[cH:20][cH:19][c:18]([CH:15]([CH3:16])[CH3:17])[cH:25][cH:24]1)[CH3:12])([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)CCCC(C)CC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(C)(C)CCCC(C)CCCc1ccc(C(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |